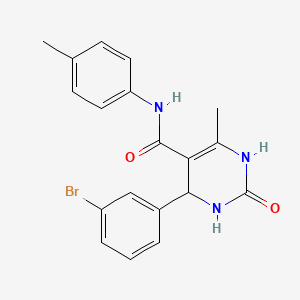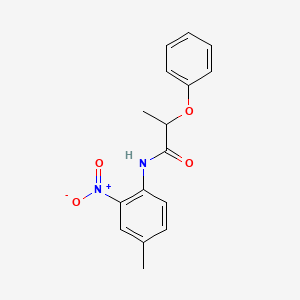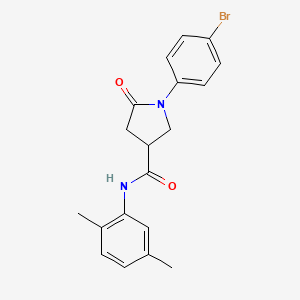![molecular formula C23H25ClN2O B4925914 [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol, also known as VU0463271, is a potent and selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4). It has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.
作用機序
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol acts as a positive allosteric modulator of the M4 receptor, which is primarily expressed in the striatum and cortex. It enhances the binding of acetylcholine to the receptor, resulting in increased receptor activity and downstream signaling. This leads to the modulation of dopamine release in the striatum, which is important for regulating motor function and reward processing.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects, including improved cognitive function, reduced drug-seeking behavior, and alleviation of symptoms of schizophrenia and Parkinson's disease. It has also been shown to modulate dopamine release in the striatum, which is important for regulating motor function and reward processing.
実験室実験の利点と制限
One advantage of using [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the M4 receptor, which allows for more precise modulation of receptor activity. However, one limitation is that it may not be suitable for all experimental models, as its effects may vary depending on the specific disease or condition being studied.
将来の方向性
Future research on [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other neuropsychiatric disorders. Additionally, studies could be conducted to investigate the long-term effects of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol and its potential for developing tolerance or dependence. Finally, research could be conducted to identify other compounds with similar or improved efficacy and selectivity for the M4 receptor.
合成法
The synthesis of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 8-hydroxyquinoline to form 4-(2-chlorobenzyl)-8-hydroxyquinoline. This intermediate is then reacted with piperidine and formaldehyde to yield [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol.
科学的研究の応用
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders. In preclinical studies, it has been shown to improve cognitive function, reduce drug-seeking behavior, and alleviate symptoms of schizophrenia and Parkinson's disease.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-21-9-2-1-5-19(21)15-23(17-27)10-13-26(14-11-23)16-20-7-3-6-18-8-4-12-25-22(18)20/h1-9,12,27H,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOMOIRPRCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)